molecular formula C14H15N3O3S B2494698 N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide CAS No. 391221-55-9

N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide

Cat. No. B2494698
CAS RN: 391221-55-9
M. Wt: 305.35
InChI Key: VFEGUAMWWFJJEW-UHFFFAOYSA-N
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Description

Thiazole derivatives are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antitubercular effects. The presence of the thiazole moiety, characterized by a sulfur and nitrogen heteroatom within the ring, is a common structural feature in many pharmacologically active compounds (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions between amino-thiazole and carboxylic acids or their derivatives. These reactions can lead to a variety of thiazolyl compounds with significant biological activity, as demonstrated in the synthesis and evaluation of thiazolyl pyrazine carboxamide derivatives against Mycobacterium tuberculosis (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).

Molecular Structure Analysis

Thiazole derivatives can adopt various molecular structures depending on the substituents attached to the thiazole ring. Molecular docking studies have been utilized to understand the interaction between synthesized thiazole compounds and biological targets, revealing the potential mechanisms of action (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).

properties

IUPAC Name

2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-14(2,3)12(18)16-13-15-11(8-21-13)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEGUAMWWFJJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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